1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a cyclohexylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde to form the methylenedioxy group. The next step involves the introduction of the but-2-yn-1-yl linker, which can be accomplished through a Sonogashira coupling reaction using an appropriate alkyne and halide. Finally, the cyclohexylurea group is introduced through a reaction with cyclohexyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling and automated systems for the final urea formation step.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The alkyne linker can be reduced to form the corresponding alkene or alkane.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with key amino acids. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-18(20-14-6-2-1-3-7-14)19-10-4-5-11-22-15-8-9-16-17(12-15)24-13-23-16/h8-9,12,14H,1-3,6-7,10-11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVPQTYOFMPJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.